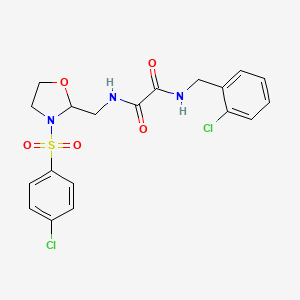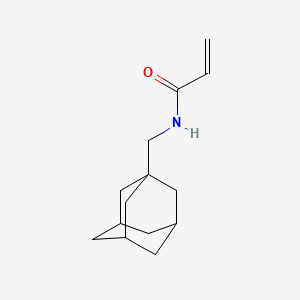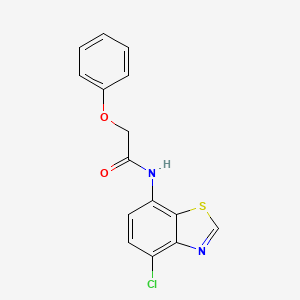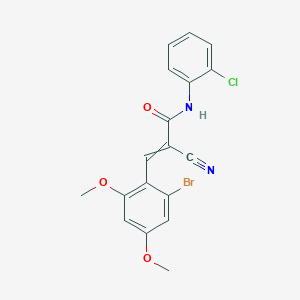![molecular formula C29H26FN5O3 B2939675 4-{[1-(3-chloro-4-fluorobenzoyl)piperidin-3-yl]methoxy}-N-isopropylbenzamide CAS No. 1029728-10-6](/img/structure/B2939675.png)
4-{[1-(3-chloro-4-fluorobenzoyl)piperidin-3-yl]methoxy}-N-isopropylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-{[1-(3-chloro-4-fluorobenzoyl)piperidin-3-yl]methoxy}-N-isopropylbenzamide” is a complex organic molecule. It contains several functional groups, including a benzoyl group, a piperidine ring, and an isopropylbenzamide group .
Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of several functional groups. The benzoyl group, the piperidine ring, and the isopropylbenzamide group contribute to the overall structure .Chemical Reactions Analysis
The compound could potentially undergo several types of chemical reactions. For example, the benzoyl group could undergo nucleophilic acyl substitution reactions, and the piperidine ring could undergo reactions typical for secondary amines .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence of polar groups, the overall size and shape of the molecule, and the presence of aromatic rings could influence properties such as solubility, melting point, and reactivity .Aplicaciones Científicas De Investigación
Central Nervous System Agents
4-{[1-(3-chloro-4-fluorobenzoyl)piperidin-3-yl]methoxy}-N-isopropylbenzamide and its analogues have been explored as potential central nervous system agents. Studies have shown compounds with similar structures to be more potent orally than chlorpromazine in the Sidman avoidance paradigm in rats, indicating their potential as neuroleptics with less nonselective dopamine-receptor blocking effects (Allen et al., 1978).
Gastrointestinal Motility
Derivatives of this compound have been evaluated for their effect on gastrointestinal motility. Studies found that certain benzamide derivatives accelerated gastric emptying and increased the frequency of defecation, suggesting their potential as novel prokinetic agents with reduced side effects (Sonda et al., 2004).
Serotonin Receptor Study
This compound has also been used in the study of serotonin receptors. For instance, [18F]4-(2′-methoxyphenyl)-1-[2′-[N-(2′′-pyridinyl)-p-fluorobenzamido]ethyl]-piperazine, a related compound, has been used as a 5-HT1A antagonist in the research of serotonergic neurotransmission with positron emission tomography (PET) (Plenevaux et al., 2000).
Metabolic Studies
In metabolic studies, similar compounds have been identified as inhibitors of the If current channel in the heart, with potential for treating stable angina and atrial fibrillation. These studies also explored the transporter-mediated renal and hepatic excretion of the metabolites (Umehara et al., 2009).
Radiopharmaceutical Development
Additionally, compounds with a similar structure have been synthesized for use in radiopharmaceutical development, particularly as tracers for studying cannabinoid receptors in the brain using PET (Katoch-Rouse & Horti, 2003).
Direcciones Futuras
Propiedades
IUPAC Name |
2-[3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,8-naphthyridin-1-yl]-N-(4-phenylbutan-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H26FN5O3/c1-18(11-13-20-7-4-3-5-8-20)31-25(36)17-35-16-24(26(37)23-14-12-19(2)32-28(23)35)29-33-27(34-38-29)21-9-6-10-22(30)15-21/h3-10,12,14-16,18H,11,13,17H2,1-2H3,(H,31,36) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEHNSPGGOMRQSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=O)C(=CN2CC(=O)NC(C)CCC3=CC=CC=C3)C4=NC(=NO4)C5=CC(=CC=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H26FN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-({[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl}sulfanyl)benzoic acid](/img/structure/B2939598.png)
![N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-3,4,5-trimethoxybenzamide](/img/no-structure.png)


![Tert-butyl 3-oxo-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B2939606.png)




